(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17897735
InChI: InChI=1S/C28H29NO5/c1-28(2,3)34-25-15-9-4-10-18(25)16-24(26(30)31)29-27(32)33-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h4-15,23-24H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1
SMILES:
Molecular Formula: C28H29NO5
Molecular Weight: 459.5 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid

CAS No.:

Cat. No.: VC17897735

Molecular Formula: C28H29NO5

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid -

Specification

Molecular Formula C28H29NO5
Molecular Weight 459.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Standard InChI InChI=1S/C28H29NO5/c1-28(2,3)34-25-15-9-4-10-18(25)16-24(26(30)31)29-27(32)33-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h4-15,23-24H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1
Standard InChI Key YSTKZHXZACIOGD-DEOSSOPVSA-N
Isomeric SMILES CC(C)(C)OC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a phenylalanine backbone modified at three critical positions:

  • α-Amino Protection: A 9-fluorenylmethoxycarbonyl (Fmoc) group shields the amino terminus, enabling selective deprotection during solid-phase peptide synthesis .

  • Aromatic Substituent: A tert-butoxy group occupies the ortho position (C2) of the phenyl ring, introducing steric bulk to modulate solubility and intermolecular interactions .

  • Carboxylic Acid Terminus: The propanoic acid moiety remains free for peptide bond formation or conjugation .

The stereochemistry at the α-carbon is strictly S-configured, ensuring compatibility with biological systems .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₃₀H₃₁NO₆Analog
Molecular Weight501.6 g/molAnalog
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acidComputed
CAS Registry NumberNot explicitly reported

Synthesis and Manufacturing

Strategic Protection-Deprotection

Synthesis hinges on orthogonal protecting group strategies to avoid premature deactivation of reactive sites:

  • Fmoc Installation: The Fmoc group is introduced via carbodiimide-mediated coupling to the α-amino group, typically using Fmoc-Cl in dichloromethane . Base-sensitive Fmoc demands neutral conditions post-attachment .

  • tert-Butoxy Positioning: Electrophilic aromatic substitution or Ullmann coupling installs the tert-butoxy group at the phenyl ring’s C2 position, though meta and para analogs dominate literature .

  • Carboxylic Acid Handling: The propanoic acid remains unprotected or is temporarily esterified to prevent side reactions during synthesis .

Challenges in Ortho-Substitution

Unlike para-substituted analogs (e.g., PubChem CID 15870767 ), ortho-substitution imposes steric hindrance that complicates both aromatic functionalization and subsequent peptide coupling. Computational models suggest that the tert-butoxy group’s proximity to the backbone may distort preferred dihedral angles, necessitating optimized coupling reagents like HATU or PyBOP .

Physicochemical Properties

Solubility and Stability

  • Solubility: tert-Butoxy groups enhance lipophilicity, rendering the compound soluble in dichloromethane, DMF, and THF, but poorly soluble in aqueous media .

  • Stability: The Fmoc group’s base sensitivity mandates pH-controlled environments (pH 7–8) during handling .

Crystallographic Insights

X-ray analyses of analogous Fmoc-amino acids reveal supramolecular synthons dominated by:

  • π-π stacking between fluorenyl groups.

  • Hydrogen-bonding networks involving carboxylate and urethane functionalities .
    Ortho-substitution likely disrupts these motifs, favoring amorphous solid states over crystalline forms .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected building block, the compound enables iterative elongation of peptide chains on resin substrates. Its steric profile is suited for synthesizing peptides with:

  • Bulky side chains (e.g., tyrosine analogs).

  • Conformationally constrained regions via tert-butoxy-induced torsional effects .

Bioconjugation and Drug Delivery

The free carboxylic acid facilitates covalent attachment to:

  • Nanoparticles for targeted drug delivery.

  • Antibody-drug conjugates (ADCs) via carbodiimide chemistry .

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